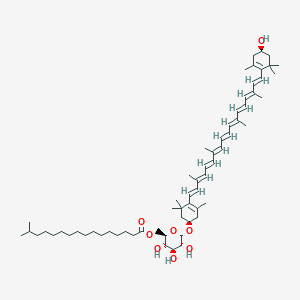

Thermozeaxanthin-17

Description

Properties

Molecular Formula |

C63H98O8 |

|---|---|

Molecular Weight |

983.4 g/mol |

IUPAC Name |

[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-[(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl]oxyoxan-2-yl]methyl 15-methylhexadecanoate |

InChI |

InChI=1S/C63H98O8/c1-45(2)28-22-20-18-16-14-13-15-17-19-21-23-35-57(65)69-44-56-58(66)59(67)60(68)61(71-56)70-53-41-51(8)55(63(11,12)43-53)39-37-49(6)34-27-32-47(4)30-25-24-29-46(3)31-26-33-48(5)36-38-54-50(7)40-52(64)42-62(54,9)10/h24-27,29-34,36-39,45,52-53,56,58-61,64,66-68H,13-23,28,35,40-44H2,1-12H3/b25-24+,31-26+,32-27+,38-36+,39-37+,46-29+,47-30+,48-33+,49-34+/t52-,53-,56-,58-,59+,60-,61?/m1/s1 |

InChI Key |

NYTQKXXVJXMQSW-KSJJUONRSA-N |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)OC3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)CCCCCCCCCCCCCC(C)C)O)O)O)C)/C)/C |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)OC3C(C(C(C(O3)COC(=O)CCCCCCCCCCCCCC(C)C)O)O)O)C)C)C |

Origin of Product |

United States |

Occurrence, Isolation, and Cultivation of Thermozeaxanthin 17 Producing Microorganisms

Ecological Niches of Thermozeaxanthin-17 Producers

Geothermal Environments and Thermophilic Habitats

The primary ecological niches for microorganisms that produce this compound are geothermal and thermophilic habitats. researchgate.net These environments are characterized by temperatures that are significantly higher than normal, often ranging from 45°C to above 80°C. Such locations include terrestrial hot springs, geothermally heated soils, and deep-sea hydrothermal vents. nih.govresearchgate.net

Bacteria isolated from these habitats, such as those from hot springs in New Zealand and Japan, have been identified as producers of thermozeaxanthins. researchgate.netresearchgate.netnih.govresearchgate.net For instance, Thermus filiformis was first isolated from a hot spring in New Zealand, while Meiothermus ruber was found in Arima Hot Springs in Japan. researchgate.netnih.gov Similarly, Thermoanaerobaculum aquaticum, a member of the Acidobacteria phylum, was isolated from a freshwater artesian hot spring in Arkansas, USA. researchgate.netfrontiersin.org The ability of these organisms to produce complex carotenoids like thermozeaxanthins is considered a key adaptation, as these molecules are believed to stabilize cellular membranes at high temperatures by modulating their fluidity. researchgate.netnih.gov

Microbial Diversity Associated with this compound Biosynthesis

The biosynthesis of this compound is predominantly associated with bacteria belonging to the phylum Deinococcus-Thermus. researchgate.net This phylum is renowned for its extremophilic members, which are often pigmented red or yellow due to the synthesis of various carotenoids. researchgate.netresearchgate.net

Specific species identified as producers include:

Thermus thermophilus : This species is a well-documented source of various thermozeaxanthins, including this compound, as well as related compounds like Thermozeaxanthin-13 and -15. researchgate.netcarotenoiddb.jpmit.edu

Thermus filiformis : Studies have confirmed that this bacterium also synthesizes a range of thermozeaxanthins. nih.gov High-Performance Liquid Chromatography (HPLC) analysis of its carotenoid profile has explicitly identified this compound among other derivatives. researchgate.net

Meiothermus species : This genus is closely related to Thermus and its members are also thermophilic, pigment-producing bacteria found in hot springs. researchgate.netresearchgate.net While direct synthesis of this compound by Meiothermus is less documented, the genus's close phylogenetic relationship and shared habitat with Thermus suggest similar biochemical capabilities. csic.esuc.pt

While the Deinococcus-Thermus phylum is the primary source, other thermophilic bacteria from different phyla, such as Acidobacteria, also produce carotenoids to survive in extreme environments, although their production of this compound specifically is not as well-established. frontiersin.orguu.nlnih.gov

Table 1: Microbial Sources of Thermozeaxanthins

| Microbial Species | Phylum | Habitat | Produced Carotenoids | Reference |

|---|---|---|---|---|

| Thermus thermophilus | Deinococcus-Thermus | Thermophilic Environments | Thermozeaxanthin-13, -15, -17, Thermobiszeaxanthins | carotenoiddb.jp, researchgate.net, mit.edu |

| Thermus filiformis | Deinococcus-Thermus | Hot Springs | Zeaxanthin (B1683548), Zeaxanthin monoglucoside, Thermozeaxanthins (-11, -12, -13, -14, -15, -17) | nih.gov, researchgate.net |

| Meiothermus spp. | Deinococcus-Thermus | Hot Springs | Pigmented Carotenoids (e.g., Canthaxanthin) | researchgate.net, researchgate.net |

| Thermoanaerobaculum aquaticum | Acidobacteria | Hot Springs | Carotenoids (unspecified) | researchgate.net, frontiersin.org |

Cultivation Strategies for Enhanced this compound Production

Optimization of Growth Conditions for Thermophilic Strains

The production of this compound is highly dependent on the successful cultivation of its source microorganisms, which requires careful optimization of physical parameters like temperature and pH.

Biosynthesis and Metabolic Pathways of Thermozeaxanthin 17

Carotenoid Biosynthesis Pathway Overview

Carotenoids, a diverse group of naturally occurring pigments, are synthesized from the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially added to create the 40-carbon backbone of phytoene (B131915), a critical intermediate. From phytoene, a series of desaturation and cyclization reactions lead to the formation of various carotenoids, including the pivotal intermediate, zeaxanthin (B1683548).

The biosynthesis of Thermozeaxanthin-17 begins with the fundamental building blocks of isoprenoids. The initial steps involve the head-to-tail condensation of IPP and DMAPP, catalyzed by a series of prenyltransferases, to form geranylgeranyl pyrophosphate (GGPP). Two molecules of GGPP are then condensed tail-to-tail by the enzyme phytoene synthase to produce the first C40 carotenoid, phytoene.

Subsequent enzymatic reactions, including desaturation and cyclization, convert phytoene into lycopene (B16060) and then into β-carotene. The hydroxylation of β-carotene at the 3 and 3' positions by β-carotene hydroxylase yields zeaxanthin, a crucial precursor for this compound. modelseed.org

The final steps in the synthesis of this compound involve the glycosylation of zeaxanthin to form a zeaxanthin glucoside. This is followed by the esterification of the glucose moiety with a fatty acid, specifically a 15-methylhexadecanoyl group, to yield the final this compound molecule. carotenoiddb.jp

Zeaxanthin serves as the direct carotenoid precursor to this compound. modelseed.org Its di-hydroxyl structure provides the reactive sites for the subsequent addition of a glucose molecule and a fatty acid ester. This structural modification from zeaxanthin to this compound is critical for the compound's function, particularly in stabilizing cellular membranes. carotenoiddb.jp The conversion of zeaxanthin underscores a significant branch point in the carotenoid pathway, leading to the production of these specialized thermo-stable carotenoids.

Precursor Compounds and Enzymatic Reactions in Thermozeaxanthin (B1261989) Synthesis

Genetic Regulation of this compound Biosynthesis

The production of this compound is a tightly regulated process at the genetic level. Specific genes, known as carotenoid biosynthesis (crt) genes, encode the enzymes responsible for each step of the pathway. The expression of these genes is often influenced by environmental cues, most notably light.

In organisms that produce thermozeaxanthins, a cluster of crt genes is responsible for the synthesis of these compounds. Gene disruption experiments have confirmed that these crt genes are essential for the production of thermozeaxanthin. tandfonline.com The organization of these genes into an operon allows for coordinated regulation of the entire biosynthetic pathway.

The production of carotenoids, including thermozeaxanthins, is often induced by light in non-phototrophic bacteria. tandfonline.com This light-inducible production serves as a protective mechanism against photo-oxidative damage. tandfonline.com In the thermophilic bacterium Thermus thermophilus, a MerR family transcriptional regulator, LitR, plays a key role. tandfonline.com In the dark, LitR represses its own transcription and that of an extracytoplasmic function (ECF) sigma factor gene, litS. tandfonline.com Upon illumination, LitR is transformed into an activator, leading to the expression of litS. tandfonline.com The resulting σLitS-containing RNA polymerase then directs the transcription of the crt operons, leading to the synthesis of thermozeaxanthins. tandfonline.com This regulatory mechanism highlights a sophisticated system for responding to environmental light cues. tandfonline.com

Interplay with Core Cellular Metabolism and Thermal Adaptation

The biosynthesis of this compound is not an isolated pathway but is interconnected with the core metabolism of the cell, playing a vital role in thermal adaptation. Organisms living in high-temperature environments face the challenge of maintaining membrane fluidity and stability.

Thermozeaxanthins, including this compound, are integral to this adaptation. They accumulate in the cell membrane and contribute to its stabilization. carotenoiddb.jpresearchgate.net This stabilization is thought to be achieved by the interaction of the polar glucoside ester head with the phosphate (B84403) groups of phospholipids (B1166683) and the nonpolar polyene chain with the acyl chains within the lipid bilayer. This interaction reduces membrane fluidity, which is crucial for survival at high temperatures.

A detailed examination of the biosynthesis and metabolic regulation of this compound reveals intricate strategies employed by thermophilic organisms to thrive in high-temperature environments. This article focuses on the specific metabolic pathways and responses that lead to the production of this complex carotenoid.

1 Carbohydrate Metabolism and the Pentose Phosphate Pathway in Thermoadaptation

Thermophilic bacteria, such as Thermus filiformis, exhibit remarkable adaptability to high-temperature environments, a trait intrinsically linked to fundamental shifts in their central carbohydrate metabolism. nih.govresearchgate.net Research based on multi-omics approaches has revealed that under heat stress, these organisms pivot from the standard glycolytic pathway for glucose metabolism to the Pentose Phosphate Pathway (PPP). nih.govresearchgate.net This metabolic reprogramming is a key thermoadaptation strategy. researchgate.net

The PPP serves two primary functions critical for survival under thermal stress. First, the oxidative phase of the PPP generates NADPH (Nicotinamide Adenine Dinucleotide Phosphate), which provides the necessary reducing power for various biosynthetic reactions and for mitigating oxidative stress, a common consequence of high temperatures. researchgate.netnih.gov Second, the non-oxidative phase produces essential precursor molecules, including ribose-5-phosphate (B1218738) for nucleotide synthesis and erythrose-4-phosphate for the synthesis of aromatic amino acids. nih.gov

This strategic shift has a direct impact on the production of specialized secondary metabolites, including thermozeaxanthins. nih.gov Studies have shown that the heat-shock response in T. filiformis influences its carotenoid profile, specifically favoring the synthesis of thermozeaxanthins and thermobiszeaxanthins. These molecules are crucial for stabilizing the cellular membrane at elevated temperatures. nih.govresearchgate.net The increased flux through the PPP ensures a ready supply of precursors for the isoprenoid pathway, which is the foundational route for all carotenoid biosynthesis, including that of this compound.

Table 1: Metabolic Response to Heat Stress in Thermus filiformis

| Metabolic Pathway | Response to Heat Stress (e.g., 77°C) | Consequence for Thermoadaptation | Reference |

| Glycolysis | Repressed/Down-regulated | Conservation of glucose for PPP | nih.gov |

| Pentose Phosphate Pathway (PPP) | Predominant pathway for glucose metabolism | Increased NADPH production (for antioxidant defense) and precursor supply for biosynthesis (nucleotides, carotenoids) | nih.govresearchgate.net |

| Tricarboxylic Acid (TCA) Cycle | Repressed/Down-regulated | Reduced metabolic activity, potential shift in energy production | nih.gov |

| Carotenoid Biosynthesis | Synthesis of thermozeaxanthins favored | Enhanced membrane stability and rigidity at high temperatures | nih.govresearchgate.net |

2 Linkages between Oxidative Stress Response and Thermozeaxanthin Synthesis

Exposure to high temperatures inevitably induces oxidative stress in microorganisms due to the increased production of reactive oxygen species (ROS). nih.gov Thermophiles have evolved robust defense mechanisms, where carotenoids play a central protective role. researchgate.netresearchgate.net The synthesis of thermozeaxanthins, including this compound, is tightly linked to the cellular response to oxidative stress. nih.gov

In organisms like Thermus filiformis, the accumulation of thermozeaxanthins correlates with increased temperatures and the corresponding rise in oxidative stress. nih.gov These carotenoids are believed to function as potent antioxidants, scavenging free radicals and protecting vital cellular components like DNA, proteins, and lipids from oxidative damage. nih.govresearchgate.net Their unique structure, which allows them to integrate into and span the cell membrane, provides a structural reinforcement that counters the fluidizing effect of heat while simultaneously protecting the membrane from lipid peroxidation. sciensage.infomdpi.com

The metabolic shift towards the Pentose Phosphate Pathway is a direct link between thermoadaptation and oxidative stress management. The NADPH produced by the PPP is essential for regenerating reduced glutathione (B108866) and other antioxidant molecules, which work in concert with carotenoids to neutralize ROS. researchgate.net Multi-omics studies on T. filiformis have confirmed that at 77°C, alongside the increased production of thermozeaxanthins, there is an accumulation of antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and peroxidase. nih.govresearchgate.net This coordinated response underscores the critical role of thermozeaxanthins as part of a broader strategy to survive in extreme thermal and oxidative conditions. mdpi.com

Table 2: Correlation of Temperature, Oxidative Stress Markers, and Carotenoid Production

| Cultivation Temperature | Key Observations | Implied Function | Reference |

| 63°C (Optimal Growth) | Baseline levels of carotenoids. | Normal cellular function. | nih.gov |

| 70°C (Heat Stress) | Increased relative abundance of total thermozeaxanthins. | Initial response to thermal stress, membrane stabilization. | nih.gov |

| 77°C (High-Heat Stress) | Significant increase in thermozeaxanthins and thermobiszeaxanthins; accumulation of antioxidant enzymes (SOD, catalase); repression of glycolysis and TCA cycle genes. | Advanced thermoadaptation, robust oxidative stress response, membrane reinforcement. | nih.govresearchgate.net |

Identification of crt Genes and Associated Regulatory Elements

3 Genome-Scale Metabolic Network Reconstruction for Thermozeaxanthin Pathways

Understanding the precise biosynthetic route to this compound is made possible through genome-scale metabolic network reconstructions of thermophilic bacteria like Thermus thermophilus. nih.govnih.gov These models integrate genomic, transcriptomic, and metabolomic data to map out complete metabolic pathways. The biosynthesis of this compound is a multi-step process that begins with the general carotenoid pathway and concludes with unique, species-specific modifications. researchgate.netgenome.jp

The pathway originates from the C5 isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The head-to-head condensation of two C20 geranylgeranyl pyrophosphate (GGPP) molecules, catalyzed by phytoene synthase, yields the first C40 carotenoid, phytoene. nih.gov A series of desaturation and cyclization reactions follows, converting phytoene to lycopene, then to β-carotene, and subsequently to zeaxanthin through hydroxylation reactions. asm.orgasm.org

The defining steps that lead to thermozeaxanthins occur after the formation of zeaxanthin. asm.org These are specialized enzymatic modifications:

Glycosylation: A glucosyltransferase attaches a glucose molecule to one of the hydroxyl groups of the zeaxanthin backbone, forming zeaxanthin monoglucoside. asm.org

Acylation: A specific acyltransferase then esterifies the glucose moiety with a fatty acid. In the case of this compound, this is a 15-methylhexadecanoyl group (a C17 branched-chain fatty acid). lipidbank.jp

The complete chemical name for this compound is (3R,3'R)-3'-[(6-O-15-Methylhexadecanoyl-β-D-glucopyranosyl)oxy]-β,β-caroten-3-ol. lipidbank.jp The reconstruction of this pathway, supported by the identification of intermediates like thermocryptoxanthins (glucoside esters of β-cryptoxanthin), provides a detailed blueprint of how Thermus species produce these complex, membrane-stabilizing molecules. asm.org The genome-scale model iTT548 for T. thermophilus specifically accounts for distinctive carotenoid biosynthesis pathways that are crucial for withstanding high temperatures. nih.govnih.govresearchgate.net

Table 3: Proposed Biosynthetic Pathway of this compound

| Precursor/Intermediate | Key Enzyme Class | Product | Reference |

| Geranylgeranyl Pyrophosphate (GGPP) | Phytoene Synthase (e.g., CrtB) | Phytoene | nih.gov |

| Phytoene | Phytoene Desaturase (e.g., CrtI) | Lycopene | researchgate.net |

| Lycopene | Lycopene Cyclase (e.g., CrtY) | β-Carotene | researchgate.net |

| β-Carotene | β-Carotene Hydroxylase (e.g., CrtZ) | Zeaxanthin | lipidbank.jp |

| Zeaxanthin | Carotenoid Glucosyltransferase (e.g., CrtX) | Zeaxanthin monoglucoside | asm.org |

| Zeaxanthin monoglucoside | Acyltransferase | This compound | asm.orglipidbank.jp |

Molecular Mechanisms and Biological Roles of Thermozeaxanthin 17

Role in Cellular Membrane Stabilization under Thermal Stress

Thermozeaxanthin-17 is a key player in the thermoadaptation of certain bacteria, primarily through its role in maintaining cell membrane integrity at elevated temperatures.

Contributions to Membrane Fluidity Modulation in Thermophilic Organisms

This compound, a zeaxanthin (B1683548) glucoside esterified with a branched fatty acid, is integral to the cell membranes of thermophilic bacteria such as Thermus thermophilus and Thermus filiformis. researchgate.netnih.gov In these organisms, high temperatures can increase membrane fluidity to lethal levels. Thermozeaxanthins counteract this by inserting into the lipid bilayer, where their rigid, hydrophobic polyene core restricts the motion of lipid acyl chains. researchgate.net This "molecular rivet" function helps to decrease membrane fluidity and enhance stability. core.ac.uk

The production of thermozeaxanthins is a direct response to thermal stress; studies on T. filiformis have shown that heat-shock conditions favor the synthesis of these compounds, underscoring their importance in membrane stabilization at high temperatures. nih.gov Experimental models using liposomes have demonstrated this stabilizing effect. The addition of thermozeaxanthins to liposomes made from dipalmitoylphosphatidylcholine (DPPC) or lipids extracted from T. thermophilus significantly reduced membrane leakage over a wide range of pH and temperature conditions. researchgate.netcore.ac.uk This effect highlights the compound's role in reinforcing the membrane structure, which is essential for the growth and survival of thermophilic bacteria. researchgate.net

Structural-Functional Relationship in Thermoadaptation

The unique structure of this compound is directly responsible for its function in thermoadaptation. It is formally named (3R,3'R)-3'-[(6-O-15-Methylhexadecanoyl-β-D-gluycopyranosyl)oxy]-β,β-caroten-3-ol. carotenoiddb.jp This structure consists of three key parts: a polar zeaxanthin base with hydroxyl groups, a hydrophilic glucose moiety, and a long, hydrophobic C17 acyl chain (15-methylhexadecanoic acid). carotenoiddb.jp

This amphipathic design allows this compound to anchor itself effectively within the cell membrane. The polar glucoside end interacts with the hydrophilic head groups of the phospholipids (B1166683) at the membrane-water interface, while the long polyene chain and the attached fatty acid embed within the hydrophobic lipid core. This transmembrane orientation allows it to brace the two leaflets of the bilayer, effectively increasing its mechanical strength and rigidity. core.ac.uk The importance of structural compatibility is shown by studies where thermozeaxanthins failed to stabilize liposomes made of lipids with shorter hydrocarbon chains, as the molecular length of the carotenoid did not match the bilayer thickness. core.ac.uk The presence of different thermozeaxanthins (e.g., -13, -15, -17), which vary only by the length of their fatty acid chain, suggests that organisms can fine-tune membrane properties by altering their carotenoid profile. nih.gov

Photoprotective Functions of this compound

Beyond thermal stability, this compound also provides crucial protection against light-induced damage through its potent antioxidant capabilities.

Singlet Oxygen Quenching and Reactive Oxygen Species Scavenging Mechanisms

Like other carotenoids, the extensive system of conjugated double bonds in the polyene chain of this compound makes it an excellent scavenger of reactive oxygen species (ROS). High temperatures and other extreme conditions can induce oxidative stress, leading to the formation of damaging molecules like singlet oxygen (¹O₂). nih.gov Carotenoids can neutralize singlet oxygen through a physical quenching mechanism, where the excess energy of the ¹O₂ molecule is transferred to the carotenoid, which then dissipates it harmlessly as heat. google.com

Carotenoid extracts from T. filiformis, which are rich in thermozeaxanthins, have demonstrated a high capacity for protecting against singlet oxygen. nih.gov This antioxidant function is vital for the survival of organisms in environments where stressors like high temperature and radiation can lead to a dangerous buildup of ROS. google.com

Interaction with Rhodopsins and Light-Harvesting Systems

While many carotenoids are integral components of photosynthetic light-harvesting complexes (LHCs) and reaction centers, the primary role of this compound appears to be structural and protective rather than related to light harvesting. nih.govnih.govmdpi.com It is predominantly found in non-photosynthetic thermophilic bacteria like Thermus thermophilus. researchgate.netcsic.es

However, Thermus thermophilus does possess a light-driven proton pump known as thermophilic rhodopsin (TR). nih.govnih.gov It has been noted that the native organism synthesizes thermozeaxanthin (B1261989), and TR has a potential carotenoid binding ability, though direct binding and functional interaction between TR and this compound have not been definitively established. nih.govnih.gov In other systems, carotenoids can form antenna complexes with rhodopsins, but the primary documented functions for this compound remain membrane stabilization and photoprotection. nih.gov

Comparative Analysis of this compound and Related Carotenoids

Understanding the function of this compound is enhanced by comparing it with other well-known carotenoids. Its structure is highly specialized for its role in thermophiles.

Compared to its precursor zeaxanthin , this compound possesses a glucoside moiety and a long fatty acid chain. researchgate.netcsic.es These additions make it significantly more amphipathic and provide a superior anchoring mechanism within the membrane. In experiments with liposomes made from native T. thermophilus lipids, thermozeaxanthin provided a stabilizing effect, whereas zeaxanthin and zeaxanthin glucoside actually destabilized the membrane, demonstrating the critical importance of the complete esterified structure for function in its native environment. researchgate.net

In contrast to a purely non-polar carotenoid like β-carotene , which resides entirely within the hydrophobic core of the membrane, this compound's polar head group orients it across the membrane, allowing it to act as a transmembrane rivet. core.ac.uk

The existence of a series of thermozeaxanthins, such as Thermozeaxanthin-13 , -15 , and -17 , differing only in the length and branching of their esterified fatty acid, points to a mechanism for fine-tuning membrane properties. nih.gov This variation allows the organism to modulate membrane fluidity and stability with high precision in response to different thermal conditions.

Interactive Table: Comparison of Carotenoid Properties

| Feature | This compound | Zeaxanthin | β-Carotene |

|---|---|---|---|

| Polarity | Amphipathic (polar head, non-polar tail) | Polar (two hydroxyl groups) | Non-polar (hydrocarbon) |

| Key Structural Additions | Glucoside and C17 fatty acid ester | None (parent xanthophyll) | None (parent carotene) |

| Primary Location in Membrane | Transmembrane, anchored at interface | Within the bilayer, oriented by hydroxyls | Entirely within the hydrophobic core |

| Primary Function in Thermophiles | Membrane stabilization at high temperatures. researchgate.netcore.ac.uk | Less effective; can be destabilizing in native lipids. researchgate.net | General antioxidant; lacks membrane-riveting capability. |

Structural and Functional Differentiation from Zeaxanthin and Other Thermozeaxanthins

The chemical architecture of this compound, a specialized carotenoid found in extremophilic organisms, sets it apart from its precursor, zeaxanthin, and other related thermozeaxanthins. These structural nuances are directly linked to their distinct functional roles, particularly in the context of membrane stabilization in organisms thriving under extreme conditions.

This compound is a complex xanthophyll, specifically a zeaxanthin glucoside ester. carotenoiddb.jpjst.go.jp Its structure is tripartite, consisting of:

A core zeaxanthin molecule, which is a C40 dihydroxylated carotenoid with a characteristic long chain of eleven conjugated double bonds. mdpi.comresearchgate.net

A glucose molecule attached to one of the hydroxyl groups of zeaxanthin. researchgate.net

A 15-methylhexadecanoyl group, a C17 branched fatty acid, esterified to the glucose moiety. carotenoiddb.jpjst.go.jp

In contrast, zeaxanthin is a structurally simpler molecule, a symmetrical xanthophyll with hydroxyl groups at each end of its polyene chain. nih.govOther thermozeaxanthins represent a family of compounds that share the same zeaxanthin monoglucoside base but differ in the fatty acid component esterified to the sugar. core.ac.uk Research has identified thermozeaxanthins acylated with a range of fatty acids, typically from C10 to C17 in length. core.ac.ukresearchgate.net

This fundamental structural divergence—the addition of a glucoside-ester moiety—transforms the molecule's physicochemical properties. While zeaxanthin itself is lipophilic and can intercalate into the lipid bilayer, acting as a "molecular rivet" to enhance membrane rigidity, thermozeaxanthins are markedly amphipathic. mdpi.comresearchgate.netcore.ac.uk The glucose unit provides a polar, hydrophilic head, while the long hydrocarbon chain of zeaxanthin and the attached fatty acid form a nonpolar, hydrophobic tail. researchgate.net

This amphipathic nature allows this compound and its congeners to anchor more effectively within the cell membrane. The glucose headgroup resides in the hydrophilic region of the bilayer, while the hydrophobic portion spans the lipid core. researchgate.net This configuration enables them to brace the two leaflets of the membrane more robustly than zeaxanthin alone, significantly enhancing membrane stability, especially at the high temperatures characteristic of thermophilic habitats. core.ac.ukscispace.comresearchgate.net The function is so specific that the stabilizing effect of thermozeaxanthins is dependent on the matching thickness of the lipid bilayer with the molecular length of the thermozeaxanthin molecule. core.ac.uk

Evolutionary Insights into Extremophile Carotenogenesis

The biosynthesis of unique carotenoids like this compound in extremophiles is a profound example of evolutionary adaptation to environments characterized by severe physical and chemical stress. nih.govscirp.org The development of specialized carotenogenesis pathways has provided these organisms with critical tools for survival, enabling them to maintain cellular integrity in conditions, such as high temperatures, that would be lethal to most other life forms. researchgate.netmdpi.com

Organisms from the phylum Deinococcus-Thermus, for instance, are known for their remarkable resistance to extreme stresses, including high temperature and radiation. nih.gov This resilience is intrinsically linked to their ability to synthesize unique carotenoids, such as the thermozeaxanthins found in Thermus thermophilus. nih.govbiomedscidirect.com These molecules are not merely pigments but are crucial functional components of the cell membrane. Their primary evolutionary role is to modulate the fluidity and permeability of the membrane, ensuring it remains stable and functional at elevated temperatures. scispace.comresearchgate.net

The production of these specialized xanthophylls is a highly regulated adaptive response. Studies have shown that the synthesis of thermozeaxanthins in bacteria like Thermus filiformis is influenced by heat-shock responses. scispace.comresearchgate.net When exposed to higher temperatures, the organism favors the production of thermozeaxanthins and thermobiszeaxanthins, which are directly related to stabilizing the membrane under thermal stress. scispace.com This indicates a sophisticated, evolved mechanism that allows the organism to dynamically adjust its membrane composition to cope with environmental fluctuations.

Therefore, the carotenogenesis pathways in extremophiles represent a targeted evolutionary solution to the challenges of their habitats. The ability to produce structurally complex and highly functional molecules like this compound underscores a key survival strategy: modifying cellular components to withstand conditions that would otherwise cause denaturation and loss of function. nih.govgerli.com The evolution of these biosynthetic capabilities was a pivotal step in allowing life to colonize some of the most inhospitable environments on Earth.

Advanced Methodologies for Thermozeaxanthin 17 Research

Multi-Omics Approaches in Analyzing Thermozeaxanthin-17 Systems Biology

Systems biology provides a holistic view of the biological processes underlying the production and function of this compound, particularly in the context of thermal adaptation. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive model of how organisms like the thermophilic bacterium Thermus filiformis respond to environmental stress. researchgate.net A study on T. filiformis utilized multi-omics to unravel the mechanisms of thermoadaptation, revealing that a heat-shock response influences the carotenoid profile, favoring the synthesis of thermozeaxanthins and thermobiszeaxanthins for membrane stabilization at high temperatures. researchgate.net

Proteomics and metabolomics are powerful tools for analyzing the functional and metabolic responses of organisms to environmental changes. mdpi.comnih.gov In studies of thermophiles, these approaches reveal how extreme temperatures trigger complex cellular adjustments. researchgate.net

When Thermus filiformis is subjected to heat stress (e.g., an increase in temperature to 77°C), significant changes are observed at the protein and metabolite levels. researchgate.net Proteomic analysis identifies the upregulation of specific proteins crucial for survival at high temperatures. These include antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and peroxidase, which are essential for scavenging free radicals generated during heat-induced oxidative stress. researchgate.net

Simultaneously, metabolomic analysis shows the accumulation of specific small molecules. Metabolites like oxaloacetate and α-ketoglutarate, which are part of central carbon metabolism, increase in concentration at higher temperatures. researchgate.net These changes in the proteome and metabolome are directly linked to the adaptation strategy of the bacterium, which involves reinforcing cellular structures. A key part of this strategy is the modification of the cell membrane's composition, where the increased production of thermozeaxanthins, including this compound, plays a vital role in maintaining membrane stability and fluidity in extreme heat. researchgate.netmdpi.com

Table 1: Multi-Omics Findings in Thermus filiformis Thermal Adaptation

| Omics Level | Key Findings at High Temperature (77°C) | Implication for Thermozeaxanthin (B1261989) Production |

| Proteomics | Increased levels of antioxidant enzymes (superoxide dismutase, catalase, peroxidase). researchgate.net | Indicates a response to oxidative stress, a condition under which stabilizing membrane carotenoids are beneficial. |

| Metabolomics | Accumulation of metabolites such as oxaloacetate and α-ketoglutarate. researchgate.net | Reflects shifts in metabolic pathways that support the synthesis of adaptive molecules. |

| Lipidomics | Altered carotenoid profile favoring the synthesis of thermozeaxanthins and thermobiszeaxanthins. researchgate.net | Direct evidence of increased production of these carotenoids for membrane stabilization. |

Transcriptomics provides a snapshot of the genes that are actively being expressed in an organism at a specific time. By analyzing the transcriptome of organisms like T. filiformis at different temperatures, researchers can identify the genes responsible for the biosynthesis of specific carotenoids and understand how their expression is regulated. researchgate.netmdpi.com

In the context of carotenoid production, transcriptomic studies can pinpoint the specific genes within the carotenoid biosynthetic pathway that are upregulated in response to heat stress. nih.govfrontiersin.orgnih.gov For instance, the expression of genes encoding enzymes like phytoene (B131915) synthase, which is a key rate-limiting step in the pathway, and downstream enzymes such as lycopene (B16060) cyclases, hydroxylases, glycosyltransferases, and acyltransferases, can be quantified. nih.govnih.gov In T. filiformis, the heat-shock response triggers increased expression of the genes necessary for producing thermozeaxanthins. researchgate.net This coordinated upregulation ensures the efficient synthesis of these complex carotenoids, which are then integrated into the cell membrane to confer thermal resistance. researchgate.net

Proteomics and Metabolomics in Thermal Adaptation Studies

Advanced Spectroscopic and Chromatographic Techniques for Structural and Quantitative Analysis

The accurate identification and quantification of this compound from complex biological extracts rely on the synergy of advanced separation and detection methods.

High-Performance Liquid Chromatography coupled with a Diode-Array Detector and tandem Mass Spectrometry (HPLC-DAD-MS/MS) is the gold standard for carotenoid analysis. vulcanchem.commdpi.comscielo.brnih.gov This powerful combination allows for the robust separation, preliminary identification, and structural confirmation of individual carotenoids within a mixture.

High-Performance Liquid Chromatography (HPLC): A C30 reversed-phase column is typically used for carotenoid analysis, as it provides excellent separation of these structurally similar and often isomeric molecules. scielo.brresearchgate.net

Diode-Array Detector (DAD): As the separated compounds elute from the HPLC column, the DAD records their UV-Visible absorption spectra. Carotenoids exhibit characteristic spectra with multiple absorption maxima (λmax) in the 400-500 nm range, which provides a preliminary identification and allows for quantification. mdpi.com

Tandem Mass Spectrometry (MS/MS): The eluent is then directed to a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing highly accurate molecular weight information. vulcanchem.commdpi.com Further fragmentation of a selected parent ion (MS/MS) yields a characteristic pattern of daughter ions that confirms the molecular structure. scielo.br

In the analysis of extracts from Thermus filiformis, HPLC-DAD-MS/MS has been successfully used to create a detailed profile of the thermozeaxanthins present, including this compound. researchgate.netresearchgate.net

Mass spectrometry is indispensable for the definitive structural elucidation of novel or complex carotenoids like this compound. vulcanchem.com It provides data that is crucial for confirming the identity of a compound separated by HPLC.

For this compound, analysis by atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive mode typically reveals a protonated molecular ion [M+H]⁺. nih.govresearchgate.net Studies on T. filiformis have identified the [M+H]⁺ ion for this compound at an m/z of 983. researchgate.net This corresponds to its chemical formula, C₆₃H₉₈O₈, and a molecular weight of approximately 983.45 g/mol . lipidbank.jp The fragmentation pattern in MS/MS experiments can further confirm the structure, showing losses of the fatty acid and glucose moieties from the parent zeaxanthin (B1683548) backbone. vulcanchem.com

Table 2: Analytical Identification of this compound

| Analytical Technique | Parameter | Finding for this compound | Reference |

| HPLC | Column Type | C30 Reversed-Phase | researchgate.net |

| DAD | UV-Vis Spectrum | Characteristic carotenoid absorption profile (~450 nm) | researchgate.netresearchgate.net |

| Mass Spectrometry (MS) | Molecular Formula | C₆₃H₉₈O₈ | lipidbank.jp |

| Molecular Weight | ~983.45 g/mol | lipidbank.jp | |

| Protonated Ion [M+H]⁺ | m/z 983 | researchgate.net |

HPLC-DAD-MS/MS in Carotenoid Profiling and Identification

Genetic Engineering and Synthetic Biology Approaches for this compound Production

While this compound is naturally produced by extremophiles like Thermus filiformis, isolating it from these native sources can be challenging and yield low quantities. nih.gov Genetic engineering and synthetic biology offer promising avenues for the large-scale, sustainable production of this and other high-value carotenoids. byjus.comlibretexts.org These fields aim to transfer the genetic blueprint for a desired molecule into a well-characterized industrial microorganism, or "chassis," that can be easily grown and optimized. nih.govresearchgate.netnih.govembopress.org

The strategy for heterologous production of this compound involves several key steps:

Gene Identification: Identifying all the genes responsible for the conversion of a common precursor, like farnesyl pyrophosphate (FPP), into this compound in the native organism. This includes genes for the core carotenoid backbone synthesis (e.g., phytoene synthase, desaturases, cyclases) and the specific tailoring enzymes (hydroxylase, glycosyltransferase, and acyltransferase). nih.gov

Pathway Reconstruction: Assembling these genes into a functional metabolic pathway in a heterologous host. nih.gov Common hosts include Escherichia coli due to its fast growth and well-established genetic tools, or potentially a more robust thermophilic chassis like Thermus thermophilus itself, which might provide a more suitable environment for the proper folding and function of the thermophilic enzymes. biorxiv.orgbiorxiv.org

Host Engineering and Optimization: Modifying the host's native metabolism to increase the pool of precursors available to the engineered pathway and to prevent the diversion of intermediates into competing pathways. nih.gov This often involves both gene knockouts and the overexpression of key bottleneck-releasing enzymes.

While the complete heterologous production of this compound has not yet been reported, the successful engineering of other complex carotenoids demonstrates the viability of this approach. researchgate.net Furthermore, the development of advanced genetic tools, such as artificial regulatory sequences for robust gene expression in hosts like T. thermophilus, is expanding the possibilities for using these extremophiles as synthetic biology platforms for producing thermostable products. biorxiv.org

Directed Mutagenesis and Gene Knockout Studies in Carotenoid Pathways

Directed mutagenesis and gene knockout studies are powerful tools for dissecting the function of specific enzymes in the this compound biosynthetic pathway. While specific studies targeting this compound are not yet widely documented, the principles have been extensively applied to the broader carotenoid pathway, offering a clear roadmap for future research.

This compound is a zeaxanthin glucoside ester, meaning its biosynthesis involves the core zeaxanthin pathway, followed by glycosylation and acylation steps. carotenoiddb.jplipidbank.jp The native producer, Thermus filiformis, possesses the genetic machinery for these transformations. ezbiocloudpro.app Key genes in related carotenoid pathways that serve as primary targets for mutagenesis include:

crtY (Lycopene cyclase): This gene is responsible for the cyclization of lycopene to form β-carotene, a direct precursor to zeaxanthin. Site-directed mutagenesis of crtY could alter its efficiency or substrate specificity.

crtZ (β-carotene hydroxylase): This enzyme catalyzes the hydroxylation of β-carotene to produce zeaxanthin. Understanding its function through mutagenesis is crucial for maximizing the zeaxanthin pool available for conversion to this compound.

crtX (Zeaxanthin glucosyltransferase): This gene is critical for the glycosylation of zeaxanthin, the first step in forming thermozeaxanthins. nih.govresearchgate.net Directed mutagenesis could be employed to enhance its catalytic activity or stability, particularly under the high-temperature conditions favored by Thermus filiformis.

Acyltransferases: Specific acyltransferase genes are responsible for esterifying the glucoside moiety with fatty acids to form the final this compound molecule. nih.gov Identifying and modifying these genes could influence the type and efficiency of acylation.

Gene knockout studies, in which a specific gene is inactivated, provide definitive evidence of its role. For instance, knocking out the crtX gene in Thermus filiformis would be expected to abolish the production of all thermozeaxanthins, including this compound, leading to an accumulation of its precursor, zeaxanthin. This approach has been used to clarify enzyme functions in the biosynthesis of other carotenoids. google.com

Table 1: Potential Gene Targets for Mutagenesis in this compound Biosynthesis

| Gene | Enzyme | Function in Pathway | Potential Impact of Mutagenesis/Knockout |

| crtY | Lycopene Cyclase | Converts lycopene to β-carotene | Altered flux towards zeaxanthin precursors |

| crtZ | β-carotene Hydroxylase | Converts β-carotene to zeaxanthin | Accumulation of β-carotene, reduced zeaxanthin |

| crtX | Zeaxanthin Glucosyltransferase | Adds a glucose moiety to zeaxanthin | Accumulation of zeaxanthin, no thermozeaxanthins |

| Acyltransferase | Carotenoid Acyltransferase | Adds a fatty acid to the glucoside | Accumulation of zeaxanthin glucoside, no esterified product |

Metabolic Engineering for Enhanced Thermozeaxanthin Yields

Metabolic engineering aims to rationally redesign the metabolism of a host organism to overproduce a target compound. While specific metabolic engineering strategies for this compound are in their nascent stages, extensive work on related carotenoids like zeaxanthin and astaxanthin (B1665798) in model organisms such as Escherichia coli and various microalgae provides a blueprint for enhancing this compound production. nih.govmdpi.com

The core strategies for metabolically engineering an organism, such as E. coli or a robust industrial host, for high-yield this compound production would involve:

Pathway Reconstruction: Introducing the necessary genes (crtE, crtB, crtI, crtY, crtZ, crtX, and a specific acyltransferase) into a non-carotenogenic host. lipidbank.jp

Precursor Supply Enhancement: Overexpressing genes from the upstream methylerythritol 4-phosphate (MEP) pathway or the mevalonate (B85504) (MVA) pathway to increase the supply of the universal carotenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.com

Bottleneck Alleviation: Fine-tuning the expression levels of the biosynthetic genes to prevent the accumulation of inhibitory intermediates and to ensure a smooth metabolic flux towards the final product. Promoter engineering and the use of synthetic ribosome binding sites (RBS) are common techniques for this purpose. researchgate.net

Host Strain Optimization: Utilizing host strains with desirable traits, such as high tolerance to the product and optimal growth conditions. For a thermophilic compound like this compound, a thermophilic host like Thermus thermophilus or a genetically engineered robust host could be advantageous. mit.edu

Research on producing zeaxanthin glucosides in E. coli has demonstrated the feasibility of these approaches. By carefully balancing the expression of carotenoid biosynthetic genes, researchers have achieved significant yields of glycosylated carotenoids. nih.govresearchgate.net For example, fine-tuning the expression of crtX, crtZ, and crtY led to a production of up to 47.2 mg/L of zeaxanthin glucosides. researchgate.net

Table 2: Metabolic Engineering Strategies for Enhanced Carotenoid Production Applicable to this compound

| Strategy | Description | Example from Related Carotenoid Research |

| Heterologous Expression | Introduction of the entire biosynthetic pathway into a non-native host. | Expression of zeaxanthin pathway genes in E. coli. nih.gov |

| Precursor Channeling | Upregulation of upstream pathways (e.g., MEP/MVA) to increase precursor availability. | Overexpression of dxs and crtB in Deinococcus radiodurans for deinoxanthin (B1255772) production. mdpi.com |

| Promoter Engineering | Optimization of gene expression levels using promoters of varying strengths. | Fine-tuning of carotenoid-biosynthetic genes in E. coli to produce zeaxanthin glucosides. researchgate.net |

| Process Optimization | Adjusting cultivation parameters such as temperature, pH, and nutrient sources. | Fractional factorial design to optimize biomass and carotenoid production in Thermus filiformis. nih.gov |

By applying these advanced methodologies, researchers can systematically investigate the biosynthesis of this compound and develop robust microbial cell factories for its sustainable and high-yield production.

Biotechnological and Industrial Potential of Thermozeaxanthin 17

Enzymatic Synthesis and Biocatalysis of Thermozeaxanthin-17 Analogues

The complex structure of this compound, featuring a zeaxanthin (B1683548) core linked to a glycoside and a long-chain fatty acid, presents challenges for traditional chemical synthesis. Biocatalysis, leveraging the high specificity and efficiency of enzymes, offers a promising alternative for producing this compound and its derivatives in a controlled and sustainable manner.

The native biosynthesis of thermozeaxanthins in extremophilic bacteria like Thermus thermophilus provides a blueprint for developing synthetic biocatalytic pathways. nih.gov The pathway involves several key enzymatic steps that can be reconstituted in vitro or engineered in a host microorganism (in situ).

The foundational steps involve the core carotenoid pathway. The enzyme phytoene (B131915) synthase (CrtB), which has been cloned from T. thermophilus, catalyzes a rate-limiting step in carotenoid production. mbl.or.kr Subsequent desaturation and cyclization steps lead to the formation of β-carotene. A key enzyme for the synthesis of the zeaxanthin backbone is β-carotene hydroxylase. In T. thermophilus HB27, this function is performed by CYP175A1, a thermostable cytochrome P450 monooxygenase that hydroxylates both β-rings of β-carotene to form zeaxanthin. researchgate.net This enzyme is a prime candidate for biotechnological applications due to its stability. researchgate.net

Following the synthesis of the zeaxanthin backbone, two crucial modifications occur: glycosylation and acylation. While the specific enzymes for these final steps in T. thermophilus are less characterized, homologous systems provide a model for their biocatalytic application. koreascience.kr An in vitro biocatalytic cascade for producing this compound analogues could be designed as follows:

Hydroxylation: Conversion of β-carotene to zeaxanthin using the thermostable β-carotene hydroxylase (CYP175A1). researchgate.net

Glycosylation: Attachment of a glucose moiety to the zeaxanthin molecule. This step would be catalyzed by a carotenoid-specific glycosyltransferase. koreascience.kr The assembly of such multi-enzyme pathways in a single system is a key strategy in metabolic engineering. cabidigitallibrary.orguni-saarland.de

Acylation: Esterification of the glucose moiety with a specific fatty acid (e.g., 15-methylhexadecanoic acid for this compound). Lipases and esterases are effective biocatalysts for this transformation. nih.govfrontiersin.org For instance, lipases like Novozyme 435 have been successfully used to synthesize esters of other carotenoids, such as lutein, demonstrating the feasibility of this approach for creating a diverse range of thermozeaxanthin (B1261989) analogues by varying the fatty acid substrate. frontiersin.orggoogle.com

Such cell-free biocatalytic systems allow for precise control over reaction conditions and substrate ratios, which can be difficult to manage in whole-cell systems. uni-saarland.de

To create a viable biocatalytic process, the activity and specificity of the involved enzymes must be optimized. The thermostability of enzymes from extremophiles like T. thermophilus is a significant advantage, providing a robust foundation for industrial processes. researchgate.netkoreascience.kr

Several strategies can be employed to enhance the enzymatic synthesis of this compound analogues:

Reaction Condition Optimization: The performance of biocatalytic reactions is highly dependent on parameters such as temperature, pH, substrate concentration, and solvent system. researchmap.jp For lipase-catalyzed esterification of carotenoids, optimizing water activity is crucial to favor synthesis over hydrolysis. google.com Studies on other thermostable enzymes show that systematic testing of these variables can lead to significant improvements in yield and reaction rate. conductscience.comdokumen.pub Machine learning models are also being developed to accelerate the prediction of optimal reaction conditions, reducing the experimental burden. researchgate.net

Protein Engineering: The substrate specificity of the pathway's enzymes can be altered through protein engineering. Site-specific modifications can be used to broaden the range of acceptable substrates, allowing for the synthesis of novel analogues. researchgate.netnih.gov For example, the acyltransferase could be engineered to accept different fatty acids, producing a library of Thermozeaxanthin derivatives with varied chain lengths and branching, potentially leading to materials with fine-tuned properties.

These optimization strategies are crucial for developing economically viable and efficient biocatalytic routes for the production of this compound and its novel analogues for diverse applications. fiveable.me

In Vitro and In Situ Biocatalytic Pathways for this compound Derivatives

Applications in Biopolymer and Material Science

The unique structure of this compound, with its rigid polyene backbone and polar head group, allows it to integrate into lipid membranes and other materials, imparting enhanced stability. This property is central to its potential in material science.

Thermozeaxanthins (TZS) are known to be powerful membrane stabilizers, a function critical for the survival of their native organism, Thermus thermophilus, at high temperatures. nih.govresearchgate.net This stabilizing effect has been demonstrated extensively in artificial liposomal systems. researchgate.netnih.govresearchgate.net The mechanism involves the insertion of the TZS molecule into the lipid bilayer, where its rigid, hydrophobic polyene chain reinforces the membrane core, while the glucoside-ester headgroup anchors at the hydrophilic interface. researchgate.netresearchgate.net

Research using fluorescent dye leakage assays from large unilamellar liposomes (LUVs) has provided detailed insights into this stabilizing effect. In these experiments, the leakage of encapsulated calcein (B42510) is measured as an indicator of membrane permeability and stability. researchgate.netnih.gov

Key research findings include:

Incorporation of just 0.2–1.0 mol% of TZS into liposomes made from egg phosphatidylcholine (PC) significantly stabilized the membranes over a temperature range of 30 to 80°C. nih.gov

The stabilizing effect is highly dependent on the lipid composition of the membrane. TZS effectively stabilized liposomes made of dipalmitoylphosphatidylcholine (DPPC) and dioleoylphosphatidylcholine (DOPC). researchgate.netnih.gov

However, when incorporated into liposomes made of dimyristoylphosphatidylcholine (B1235183) (DMPC), which has shorter hydrocarbon chains, TZS failed to stabilize the membrane, leading to massive dye leakage. This suggests that the stabilizing effect relies on a proper match between the molecular length of the thermozeaxanthin and the thickness of the lipid bilayer. nih.gov

Thermozeaxanthin was shown to stabilize DPPC liposomal membranes across a wide pH range from 4.0 to 10.0, a broader range than that observed for zeaxanthin or zeaxanthin glucoside alone. researchgate.net

| Liposome Composition | TZS Concentration (mol%) | Condition | Observed Effect on Membrane Stability | Reference |

|---|---|---|---|---|

| Egg PC | 1.0 | 30-80°C | Stabilized (2.6% leakage vs. 10% in control) | nih.gov |

| DPPC | 0.2 - 1.0 | <30°C | Stabilized | nih.gov |

| DOPC | 0.2 - 1.0 | <30°C | Stabilized | nih.gov |

| DMPC | Not specified | Not specified | Destabilized (~90% leakage) | nih.gov |

| DPPC | Not specified | pH 4.0 - 10.0 | Stabilized across the entire pH range | researchgate.net |

This ability to decrease membrane permeability and increase thermostability makes this compound a compelling candidate for applications requiring robust vesicular delivery systems. conductscience.comresearchgate.net

The principles of membrane stabilization by this compound can be extended to the development of novel thermostable bioproducts and materials. The integration of this extremolyte into synthetic polymer matrices or other biomaterials could enhance their thermal and oxidative stability. Carotenoids, in general, are recognized for their ability to modulate the physical properties of membranes and protect against lipid peroxidation, a concept that can be transferred to material science. researchgate.net

Potential applications include:

Thermostable Bioplastics: Incorporating this compound into biodegradable polymers could increase their glass transition temperature and improve their mechanical properties at elevated temperatures, expanding their range of use.

Stabilized Enzyme Formulations: As a natural extremolyte, this compound could be used as an additive to protect industrial enzymes from thermal denaturation, thereby extending their shelf-life and operational range in high-temperature biocatalytic processes. koreascience.krresearchgate.net

Advanced Material Composites: The antioxidant properties inherent to the carotenoid structure could protect materials from degradation caused by UV radiation and oxidation. nih.gov This could be valuable in the formulation of durable coatings, films, or fibers.

While direct integration into bulk polymers is still an emerging area of research, the fundamental properties of this compound as a membrane-reinforcing molecule provide a strong rationale for its exploration in advanced material science.

Membrane Stabilization in Liposomal Systems

Development of this compound as a Bio-Additive in Non-Food, Non-Medical Industries

This compound belongs to the class of compounds known as extremolytes—small organic molecules that extremophilic organisms produce to protect their cellular components against damage from environmental stress. nih.govmbl.or.krresearchgate.net This protective function is not limited to the organism's own cells; purified extremolytes have found numerous applications as high-performance stabilizing agents in various industries. koreascience.krfrontiersin.orgresearchgate.net

The proven stabilizing and antioxidant properties of this compound make it a strong candidate for development as a bio-additive in several non-food, non-medical sectors:

Cosmetics: The cosmetics industry increasingly uses natural and bio-based ingredients. Carotenoids are already used for their colorant and antioxidant properties. nih.govgerli.com this compound could serve as a multifunctional additive, acting as a natural pigment and, more importantly, as a stabilizer for sensitive formulations, protecting active ingredients from degradation and enhancing product shelf-life. dokumen.pubresearchgate.netnih.gov Its ability to stabilize lipid-based structures like liposomes is directly relevant to cosmetic emulsion and delivery systems.

Biotechnology and Diagnostics: Industrial enzymes and antibodies used in diagnostic kits or biotechnological processes are often sensitive to temperature fluctuations. koreascience.kr Extremolytes are used as protein-free stabilizers to protect these valuable macromolecules during storage and use. researchgate.net The demonstrated ability of thermozeaxanthins to function under extreme conditions suggests their potential as superior stabilizing agents for these applications, ensuring the reliability and longevity of biological reagents.

Material Protection: In industries where materials are exposed to harsh conditions, such as high temperatures or UV radiation, there is a need for effective stabilizing additives. The antioxidant capacity of this compound can mitigate oxidative damage, while its thermal stability can help preserve the integrity of polymer-based products. cabidigitallibrary.orgnih.gov

The development of this compound as a commercial bio-additive is supported by the growing demand for sustainable, high-performance ingredients derived from natural sources, particularly from microorganisms adapted to extreme environments. uni-saarland.deresearchgate.net

Role in Thermostable Pigmentation and Biopreservation

This compound is a specialized carotenoid, specifically a zeaxanthin glucoside ester, produced by thermophilic bacteria such as Thermus thermophilus. mit.educore.ac.ukannualreviews.org Its structure and origin in an extremophile imbue it with properties that are highly valuable for thermostable pigmentation and biopreservation. Carotenoids, in general, are known for their role in protecting organisms against photooxidative damage due to their antioxidant properties. annualreviews.org In extremophiles, these pigments are often associated with adaptation to harsh environmental conditions, including extreme temperatures. tandfonline.comfrontiersin.org

Research has shown that thermozeaxanthins are integral components of the cell membranes of the bacteria that produce them. core.ac.uk Their primary role is believed to be the regulation and stabilization of the cell membrane, particularly at the high temperatures characteristic of the organism's native environment, such as hot springs. core.ac.ukannualreviews.orgresearchgate.net Studies on the bacterium Thermus filiformis have demonstrated that exposure to heat stress triggers an increased synthesis of thermozeaxanthins and related compounds, underscoring their importance in thermal adaptation. researchgate.net This adaptation helps to maintain membrane integrity and fluidity under conditions that would denature the membranes of most other organisms. The presence of these carotenoids increases membrane rigidity, a crucial factor for survival in high-temperature environments. mdpi.com

The same properties that make this compound an effective thermostable pigment also give it significant potential in biopreservation. Its ability to embed within and stabilize lipid bilayers has been demonstrated in studies using liposomal models. core.ac.uklipidbank.jp By incorporating into membranes, it can reduce permeability and leakage, thereby preserving the integrity of encapsulated contents. core.ac.uk This function is a key aspect of biopreservation, where maintaining the stability of cellular structures or formulations is critical. The inherent antioxidant activity of carotenoids further contributes to their preservative qualities by protecting against oxidative stress, a common cause of degradation in biological materials and commercial products. tandfonline.comfrontiersin.org

Research Findings on this compound and Related Compounds:

| Finding | Organism Studied | Key Observation | Reference |

|---|---|---|---|

| Membrane Stabilization | Thermus thermophilus | Thermozeaxanthins are found in the cell membrane and are proposed to regulate its stability. | annualreviews.org |

| Response to Heat Stress | Thermus filiformis | Synthesis of thermozeaxanthins increases in response to higher temperatures, indicating a role in thermoadaptation. | researchgate.net |

| Liposome Permeability | Model Liposomes | Thermozeaxanthins effectively stabilize liposomal membranes, reducing the leakage of entrapped fluorescent dyes. | core.ac.uk |

| General Role | Extremophilic Bacteria | Carotenoids play a crucial role in resistance to extreme temperatures and light conditions due to their antioxidant activity. | tandfonline.com |

Potential in Extreme Environment Industrial Processes

The unique stability of this compound, derived from its extremophilic origin, presents significant opportunities for various industrial processes that operate under extreme conditions. medcraveonline.comlu.se Industrial biotechnology often involves high temperatures, extreme pH levels, or high pressures, which can degrade conventional colorants and other additives. medcraveonline.com Compounds sourced from extremophiles are inherently adapted to withstand such harsh conditions, making them ideal candidates for these applications. nih.gov

The thermostability of this compound makes it a promising natural colorant for the food industry, particularly in products that undergo high-temperature processing such as baking, pasteurization, and sterilization. tandfonline.comnih.gov Unlike many natural pigments that degrade with heat, this compound could provide stable and vibrant yellow-to-orange coloration. Similarly, in the cosmetics industry, its stability could be leveraged in formulations that require a long shelf life or are exposed to varying temperatures during production and storage. scirp.orgmdpi.com

Furthermore, the biopreservative and antioxidant properties of this compound are valuable. In industrial settings, preventing microbial contamination and oxidative degradation is crucial for product quality and safety. As a biopreservative, it could help extend the shelf life of products without resorting to synthetic preservatives. Its role in stabilizing membranes can be applied to protect sensitive active ingredients in pharmaceutical or nutraceutical formulations. The use of such robust biomolecules from extremophiles can lead to more efficient and sustainable industrial processes, potentially simplifying production and reducing costs associated with managing compound instability. medcraveonline.com

Potential Industrial Applications of this compound:

| Industrial Sector | Potential Application | Rationale based on Compound Properties |

|---|---|---|

| Food & Beverage | Thermostable natural colorant for baked goods, UHT-processed drinks, and confectionery. | Resistant to degradation during high-temperature processing. tandfonline.comnih.gov |

| Cosmetics | Stable pigment in creams, lotions, and decorative cosmetics. Antioxidant additive in anti-aging formulations. | High stability ensures long shelf-life and color fidelity. Antioxidant properties protect skin. scirp.orgmdpi.com |

| Animal Feed | Pigment additive in aquaculture and poultry feed to enhance coloration of fish flesh and egg yolks. | Carotenoids are commonly used for pigmentation in animal feed; thermostability is an advantage in feed pelleting processes. tandfonline.com |

| Nutraceuticals/Pharma | Stabilizing agent for liposomal drug delivery systems. Antioxidant supplement. | Proven ability to stabilize lipid membranes and protect against oxidative stress. core.ac.uk |

| Biotechnology | Component in specialized culture media for extremophiles. Marker for thermal stress studies. | Its natural role is linked to survival in extreme heat, making it relevant for research and cultivation of similar organisms. researchgate.net |

Future Directions in Thermozeaxanthin 17 Research

Elucidating Uncharted Biosynthetic Routes and Enzymes

The biosynthesis of Thermozeaxanthin-17 and other related thermozeaxanthins is a complex process that is not yet fully understood. While it is known that these carotenoids are derived from the general carotenoid biosynthesis pathway, the specific enzymes and potential alternative routes involved in their formation remain an active area of research. carotenoiddb.jpresearchgate.net

Future research will likely focus on identifying and characterizing the novel enzymes responsible for the unique structural modifications of thermozeaxanthins. This includes the glycosylation and acylation steps that attach sugar and fatty acid moieties to the zeaxanthin (B1683548) backbone. lipidbank.jpcarotenoiddb.jp Uncovering these enzymatic players is crucial for a complete understanding of how organisms like Thermus thermophilus produce these specialized molecules. carotenoiddb.jp Furthermore, investigating the possibility of alternative or previously unknown biosynthetic pathways could reveal new metabolic capabilities in extremophiles and potentially offer new targets for metabolic engineering.

Exploring Novel Ecological Functions beyond Thermal Adaptation

The primary recognized function of thermozeaxanthins is their role in stabilizing cellular membranes at high temperatures. researchgate.netcarotenoiddb.jp However, the full extent of their ecological roles is likely more diverse and warrants further exploration. Carotenoids, in general, are known for a wide array of functions, including antioxidant activity and protection against photo-oxidative damage. nih.gov

Future studies should investigate the potential of this compound and its relatives to act as potent antioxidants, quenching reactive oxygen species that can be generated under the extreme conditions extremophiles inhabit. nih.gov Research could also delve into whether these compounds play a role in other stress responses, such as adaptation to pH extremes or high salinity. carotenoiddb.jpnih.gov Understanding these broader ecological functions will provide a more complete picture of how extremophiles thrive and the multifaceted contributions of their unique carotenoids.

Advancements in Sustainable Production and Biorefinery Strategies

The unique properties of this compound make it a promising candidate for various biotechnological applications. nih.gov However, its natural sources are often difficult to cultivate, necessitating the development of sustainable production methods.

A key area of future research will be the metabolic engineering of more easily cultivable microorganisms to produce this compound. This could involve transferring the identified biosynthetic genes into robust industrial strains. Additionally, optimizing fermentation conditions and developing efficient downstream processing techniques will be critical for achieving economically viable production. nih.gov

Interdisciplinary Collaborations in Extremophile Carotenoid Science

The study of extremophiles and their unique molecules like this compound inherently requires a multidisciplinary approach. oup.comextremophiles.org Future progress in this field will be significantly enhanced by collaborations between researchers from diverse scientific backgrounds.

Biochemists and molecular biologists are needed to unravel the intricacies of biosynthetic pathways and enzyme functions. oup.comextremophiles.org Microbiologists and ecologists can provide insights into the physiological roles of these carotenoids in their natural habitats. extremophiles.orgnih.gov Chemical engineers and biotechnologists will be instrumental in developing scalable and sustainable production processes. oup.com

International societies and collaborative research projects play a vital role in fostering these interactions, providing platforms for knowledge exchange and driving innovation in the field of extremophile carotenoid science. extremophiles.org Such interdisciplinary efforts will be crucial for unlocking the full potential of this compound and other fascinating molecules from the world's most extreme environments.

Q & A

Q. How can researchers improve reproducibility in this compound studies?

- Reproducibility Protocol :

Archive synthetic protocols on platforms like protocols.io .

Share crystallographic data (e.g., CCDC numbers) or spectral libraries.

Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.